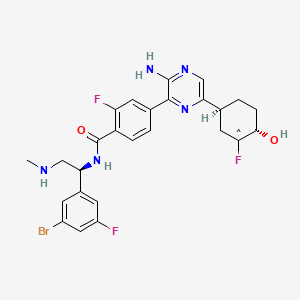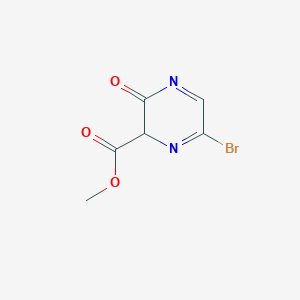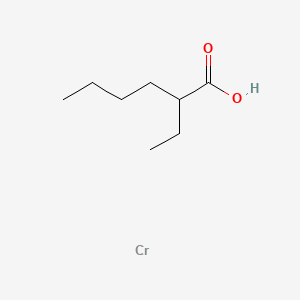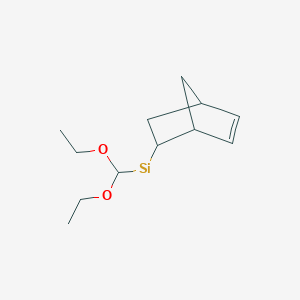
(1-(5-fluoropentyl)-1H-indol-3-yl)(naphthalen-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-(5-fluoropentyl)-1H-indol-3-yl)(naphthalen-2-yl)methanone is a synthetic cannabinoid receptor agonist. It belongs to a class of compounds known as synthetic cannabinoids, which are designed to mimic the effects of naturally occurring cannabinoids found in cannabis. This compound is often used in scientific research to study the effects of cannabinoids on the human body and to develop new therapeutic agents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-(5-fluoropentyl)-1H-indol-3-yl)(naphthalen-2-yl)methanone typically involves the reaction of 1H-indole-3-carboxylic acid with 5-fluoropentyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with naphthalene-2-carboxaldehyde under acidic conditions to form the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes and reaction conditions are used on a larger scale, with additional steps for purification and quality control to ensure the consistency and safety of the final product.
化学反応の分析
Types of Reactions
(1-(5-fluoropentyl)-1H-indol-3-yl)(naphthalen-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the fluoropentyl and naphthalenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce de-fluorinated or hydrogenated products.
科学的研究の応用
(1-(5-fluoropentyl)-1H-indol-3-yl)(naphthalen-2-yl)methanone is used in various scientific research applications, including:
Chemistry: Studying the chemical properties and reactivity of synthetic cannabinoids.
Biology: Investigating the effects of cannabinoids on cellular and molecular processes.
Medicine: Developing new therapeutic agents for conditions such as pain, inflammation, and neurological disorders.
作用機序
The compound exerts its effects by binding to cannabinoid receptors in the body, specifically the CB1 and CB2 receptors. These receptors are part of the endocannabinoid system, which plays a role in regulating various physiological processes such as pain, mood, and appetite. By activating these receptors, (1-(5-fluoropentyl)-1H-indol-3-yl)(naphthalen-2-yl)methanone can modulate the activity of neurotransmitters and other signaling molecules, leading to its observed effects .
類似化合物との比較
Similar Compounds
JWH-018: Another synthetic cannabinoid with a similar structure and mechanism of action.
AM-2201: A synthetic cannabinoid with a fluorinated pentyl chain, similar to (1-(5-fluoropentyl)-1H-indol-3-yl)(naphthalen-2-yl)methanone.
CP 55,940: A synthetic cannabinoid with a different core structure but similar receptor binding properties.
Uniqueness
This compound is unique due to its specific combination of a fluoropentyl chain and a naphthalenyl group, which may confer distinct binding affinities and pharmacological properties compared to other synthetic cannabinoids.
特性
分子式 |
C24H22FNO |
|---|---|
分子量 |
359.4 g/mol |
IUPAC名 |
[1-(5-fluoropentyl)indol-3-yl]-naphthalen-2-ylmethanone |
InChI |
InChI=1S/C24H22FNO/c25-14-6-1-7-15-26-17-22(21-10-4-5-11-23(21)26)24(27)20-13-12-18-8-2-3-9-19(18)16-20/h2-5,8-13,16-17H,1,6-7,14-15H2 |
InChIキー |
JBPMXQYHIBTESP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)C3=CN(C4=CC=CC=C43)CCCCCF |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![[(1R,2R,6R,10S,11R,15R,17R)-13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl]methyl 2-(4-hydroxy-2-iodo-5-methoxyphenyl)acetate](/img/structure/B12351419.png)

![pentapotassium;2-[4-[bis(carboxymethyl)amino]-3-[2-[2-[bis(carboxymethyl)amino]-5-methylphenoxy]ethoxy]phenyl]-1H-indole-6-carboxylate](/img/structure/B12351435.png)

![N-[2-fluoro-5-[[3-[(E)-2-pyridin-2-ylethenyl]-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-6-yl]amino]phenyl]-2,5-dimethylpyrazole-3-carboxamide](/img/structure/B12351446.png)
![[2-azaniumyl-2-(hydroxymethyl)-4-(4-octylphenyl)butyl] hydrogen phosphate](/img/structure/B12351475.png)
